ethyl 4-ethyl-1H-imidazole-5-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-ethyl-1H-imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-6-7(10-5-9-6)8(11)12-4-2/h5H,3-4H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGFHTQCEAGFGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CN1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70504424 | |
| Record name | Ethyl 5-ethyl-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38603-77-9 | |
| Record name | Ethyl 5-ethyl-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Ethyl 4 Ethyl 1h Imidazole 5 Carboxylate
Classical and Contemporary Approaches to Imidazole (B134444) Ring Formation
The synthesis of the imidazole core of ethyl 4-ethyl-1H-imidazole-5-carboxylate can be approached through several established and modern synthetic routes. These methods offer different advantages in terms of starting material availability, reaction conditions, and control over substitution patterns.
Elaboration of the Debus-Radziszewski Reaction for Substituted Imidazoles
The Debus-Radziszewski reaction, first reported in the 19th century, is a cornerstone of imidazole synthesis. wikipedia.orgscribd.com It is a multi-component reaction that typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). wikipedia.orgijprajournal.com This one-pot synthesis is highly convergent and allows for the formation of a wide range of substituted imidazoles. ijprajournal.com
For the synthesis of this compound, a plausible Debus-Radziszewski approach would involve the reaction of a suitably substituted α-keto ester, which serves as the 1,2-dicarbonyl equivalent, an aldehyde, and ammonia. Specifically, the reaction could employ ethyl 2-amino-3-oxopentanoate as a key precursor, which would provide the ethyl carboxylate at the future C5 position and the ethyl group at the C4 position. The reaction would proceed through the condensation of the dicarbonyl compound with ammonia to form a diimine intermediate, which then reacts with an aldehyde to form the imidazole ring. wikipedia.org
While the classical Debus-Radziszewski reaction often suffers from low yields and the formation of side products, modern modifications have significantly improved its efficiency. These include the use of various catalysts and microwave irradiation to enhance reaction rates and yields. ijprajournal.com
Multi-component Reactions and One-Pot Syntheses in Imidazole Chemistry
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from three or more starting materials. The Debus-Radziszewski reaction is itself a classic example of an MCR. wikipedia.org Modern MCRs for imidazole synthesis often employ a variety of catalysts to improve yields and selectivity.
One potential MCR approach for the synthesis of this compound could involve the condensation of ethyl 2-isocyano-3-oxopentanoate, an aldehyde, and a primary amine. Another possibility is a one-pot synthesis involving the 1,5-electrocyclization of azavinyl azomethine ylides, which can be generated in situ from 1,2-diaza-1,3-dienes, a primary amine, and an aldehyde under microwave irradiation. nih.gov This method has been successfully used to prepare a variety of substituted imidazole-4-carboxylates. nih.gov
The following table summarizes various catalysts used in multi-component syntheses of substituted imidazoles, which could be adapted for the target molecule.
Table 1: Catalysts for Multi-Component Synthesis of Imidazoles
| Catalyst | Reaction Conditions | Advantages |
|---|---|---|
| Lactic Acid | 160°C | Biodegradable, good yields |
| Silicotungstic Acid | Reflux in ethanol (B145695) | High yields with low catalyst loading |
| DABCO | 60-65°C in t-butanol | Mild conditions, good yields |
| Urea-ZnCl2 DES | 110°C | Excellent yields, deep eutectic solvent |
Strategies for Introducing the Ethyl Group at Position 4
The introduction of the ethyl group at the C4 position of the imidazole ring requires careful selection of starting materials or specific functionalization reactions. One of the most direct approaches is to start with a precursor that already contains the desired ethyl group. For instance, in a Debus-Radziszewski type synthesis, the use of 2,3-pentanedione (B165514) as the 1,2-dicarbonyl component would directly lead to an ethyl group at one of the carbon atoms of the resulting imidazole ring.
Alternatively, if the imidazole ring is constructed with a different substituent at the C4 position, a subsequent functionalization step can be employed. However, direct C-H functionalization of the imidazole ring at a specific position can be challenging due to the presence of multiple reactive sites. Therefore, building the desired substitution pattern from the outset is often a more efficient strategy.
Methods for Carboxylate Ester Formation at Position 5
The ethyl carboxylate group at the C5 position is a key feature of the target molecule. A common strategy to introduce this group is to use a starting material that already contains an ester functionality. For example, α-keto esters are valuable precursors in imidazole synthesis. In the context of the target molecule, a precursor such as ethyl 2-chloro-3-oxopentanoate could potentially be used in a reaction with a suitable amidine to form the imidazole ring with the desired substituents.
Another approach involves the synthesis of an imidazole with a different functional group at the C5 position, which is then converted to the ethyl ester. For example, a 5-cyanoimidazole derivative could be hydrolyzed to the corresponding carboxylic acid, followed by esterification with ethanol. A synthesis of ethyl imidazole-4-carboxylate has been reported starting from glycine, which is acylated, esterified, and then cyclized, with a final oxidation step. guidechem.com A similar strategy could potentially be adapted for the 5-carboxylate isomer.
Chemo- and Regioselective Synthesis of Precursors to this compound
A key precursor for a plausible Debus-Radziszewski or related multi-component synthesis would be an α-amino-β-keto ester such as ethyl 2-amino-3-oxopentanoate. The synthesis of such compounds can be challenging due to their potential instability. One approach to synthesize α-amino ketones is through the amination of α-halo ketones. For the target precursor, this would involve the synthesis of ethyl 2-chloro-3-oxopentanoate followed by amination.
The synthesis of β-keto esters themselves, such as ethyl 3-oxopentanoate, is well-established and can be achieved through methods like the Claisen condensation of ethyl propionate (B1217596) and ethyl acetate. Subsequent functionalization at the α-position can then provide the necessary precursors for imidazole synthesis.
Sustainable and Green Chemistry Principles in the Synthesis of Imidazole Carboxylates
In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. The principles of green chemistry, such as the use of renewable starting materials, atom economy, and the use of non-toxic solvents and catalysts, are increasingly being applied to the synthesis of heterocyclic compounds, including imidazoles. mdpi.com
Several green approaches to imidazole synthesis have been reported. These include the use of biodegradable catalysts such as lactic acid, and deep eutectic solvents like urea-ZnCl2, which can be more environmentally friendly than traditional organic solvents. ijprajournal.com Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. nih.gov The use of water as a solvent, where possible, is also a key aspect of green chemistry.
For the synthesis of imidazole carboxylates, the development of catalytic methods that avoid the use of stoichiometric and often toxic reagents is a key goal. The use of solid-supported catalysts that can be easily recovered and reused is another important aspect of sustainable synthesis.
Solvent-Free Methodologies
Solvent-free synthesis, often conducted using techniques like microwave irradiation or mechanochemistry, offers significant environmental and efficiency benefits by eliminating the need for volatile organic solvents. researchgate.netorganic-chemistry.org These methods can lead to shorter reaction times, higher yields, and simplified purification processes.
One of the most versatile methods for imidazole synthesis is the van Leusen imidazole synthesis, which typically involves the reaction of an imine with tosylmethyl isocyanide (TosMIC). nih.govorganic-chemistry.org The adaptation of this reaction to solvent-free conditions has been an area of active research. Mechanochemical approaches, where reactants are ground together, have shown promise for various heterocyclic syntheses, including those involving TosMIC. acs.org
While a specific solvent-free synthesis for this compound has not been extensively documented in peer-reviewed literature, the general principles of solvent-free imidazole synthesis can be applied. A plausible solvent-free approach could involve the multi-component reaction of ethyl 2-isocyano-3-pentenoate (a hypothetical precursor to the ethyl-substituted imidazole ring), an appropriate aldehyde, and an amine under microwave irradiation or ball-milling conditions.
Table 1: Examples of Solvent-Free Imidazole Synthesis
| Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |
| 1,2-Diketones, Aldehydes, Ammonium Acetate, Primary Amines | Solvent-free, Microwave irradiation | 1,2,4,5-Tetrasubstituted imidazoles | High | organic-chemistry.org |
| Dihydro β-carboline imines, p-Toluenesulfonylmethyl isocyanides | Water, Base-free | N-fused imidazo (B10784944) 6,11-dihydro β-carbolines | Good | nih.gov |
| Ketones, Tosylmethyl isocyanide (TosMIC) | Mechanochemical (ball-milling) | Nitriles (via imidazole-related intermediate) | Moderate-Excellent | acs.org |
This table presents generalized findings for solvent-free imidazole synthesis and does not represent a direct synthesis of this compound.
Organocatalytic and Biocatalytic Approaches
Organocatalysis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in organic synthesis, offering an alternative to traditional metal-based catalysts. rsc.org For imidazole synthesis, organocatalysts can facilitate various reaction types, including aldol (B89426) reactions and cycloadditions.
The synthesis of substituted imidazoles can be achieved through organocatalytic pathways, although specific examples for this compound are not prevalent. However, the principles of organocatalysis can be applied to key bond-forming steps in its synthesis. For instance, an organocatalyst could be employed in the asymmetric aldol reaction of tosylmethyl isocyanide with an appropriate aldehyde, a key step in some variations of the van Leusen synthesis. acs.org Chiral silver(I) complexes with organic ligands have been shown to catalyze such reactions, pointing towards the potential for enantioselective synthesis of imidazole precursors. acs.org
Biocatalysis
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. This approach is highly valued for its sustainability, high selectivity (chemo-, regio-, and stereoselectivity), and mild reaction conditions. nih.govresearchgate.net
While the direct biocatalytic synthesis of this compound from simple precursors is not yet established, related biocatalytic transformations within the imidazole scaffold are known. For example, the synthesis of imidazole-4-acetic acid from L-histidine has been successfully demonstrated using an E. coli whole-cell biocatalyst expressing L-amino acid deaminase. nih.gov This process involves the conversion of L-histidine to imidazole-4-pyruvic acid, followed by decarboxylation.
The application of biocatalysis to the synthesis of the target molecule could be envisioned through several hypothetical routes:
Enzymatic cyclization: A putative enzyme could catalyze the cyclization of a suitably functionalized linear precursor to form the imidazole ring.
Enzymatic modification of a pre-existing imidazole: An enzyme could be used to introduce the ethyl group at the C4 position of an existing imidazole-5-carboxylate ester.
The use of enzymes in non-aqueous media, such as ionic liquids, has also expanded the scope of biocatalysis for reactions like transesterification, which could be relevant for the synthesis of the ethyl ester moiety. mdpi.com
Table 2: Examples of Organocatalytic and Biocatalytic Reactions Relevant to Imidazole Synthesis
| Reaction Type | Catalyst/Enzyme | Substrates | Product/Intermediate | Reference |
| Asymmetric Aldol Reaction | Chiral Silver(I) complexes | Tosylmethyl isocyanide, Aldehydes | Chiral oxazolines (imidazole precursors) | acs.org |
| Biocatalytic Deamination and Decarboxylation | L-amino acid deaminase (from Proteus vulgaris) in E. coli | L-Histidine | Imidazole-4-acetic acid | nih.gov |
| Ester Hydrolysis (Catalytic) | Imidazole (as an organocatalyst) | Esters | Carboxylic acids | youtube.com |
This table illustrates the types of organocatalytic and biocatalytic transformations that could be conceptually applied to the synthesis of this compound.
Mechanistic Investigations of Reactions Involving Ethyl 4 Ethyl 1h Imidazole 5 Carboxylate
Elucidation of Reaction Mechanisms for Imidazole (B134444) Ring Construction
The synthesis of the imidazole core of ethyl 4-ethyl-1H-imidazole-5-carboxylate can be approached through several established methods for imidazole ring formation. One plausible pathway, adapted from the synthesis of related imidazole-4-carboxylates, likely involves the reaction of an α-amino ketone equivalent with a formylating agent or a cyclization involving an amidine precursor.
A common and versatile method for constructing the imidazole-4-carboxylate scaffold is the multicomponent reaction, often referred to as the Bredereck or a modified Wallach reaction. For this compound, a hypothetical yet mechanistically sound approach would involve the condensation of ethyl 2-amino-3-oxopentanoate with formamide (B127407) or a similar one-carbon unit source.
The reaction would likely proceed through the following key mechanistic steps:
Formation of an Amidine Intermediate: The initial step involves the reaction of the amino group of ethyl 2-amino-3-oxopentanoate with formamide, which upon heating, eliminates water to form an N-formylamino intermediate. Further reaction and rearrangement would lead to the formation of an amidine.
Cyclization: The newly formed amidine then undergoes an intramolecular cyclization. The nucleophilic nitrogen of the amidine attacks the electrophilic carbonyl carbon of the ketone moiety.
Dehydration: The resulting cyclic intermediate, a dihydroimidazole (B8729859) derivative, readily undergoes dehydration to yield the aromatic imidazole ring. This step is typically acid or base-catalyzed and is driven by the formation of the stable aromatic system.
An alternative, well-documented approach for analogous 1,5-disubstituted imidazole-4-carboxylates involves a cycloaddition reaction. nih.gov A proposed mechanism for the formation of 1,5-diaryl-1H-imidazole-4-carboxylate esters begins with the base-activated generation of an anion from ethyl isocyanoacetate. nih.gov This anion then acts as a nucleophile, attacking an imidoyl chloride to initiate a cascade of reactions including cyclization and tautomerization to form the final imidazole ring. nih.gov While the substituents differ, the fundamental mechanistic principle of building the imidazole ring through cyclization of a suitable acyclic precursor remains a key strategy.
Mechanistic Pathways of Functional Group Interconversions on the Imidazole Core
Once the this compound core is synthesized, the functional groups, particularly the ethyl ester, can undergo various transformations.
Ester Cleavage Mechanisms
The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 4-ethyl-1H-imidazole-5-carboxylic acid, is a fundamental transformation. This reaction can be catalyzed by either acid or base.
Base-Catalyzed Hydrolysis (Saponification): This is a common and often preferred method for cleaving esters. The mechanism involves the nucleophilic acyl substitution initiated by a hydroxide (B78521) ion.
Nucleophilic Attack: A hydroxide ion (from a base like potassium hydroxide or sodium hydroxide) attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate.
Elimination of the Leaving Group: The tetrahedral intermediate collapses, leading to the reformation of the carbonyl double bond and the expulsion of the ethoxide ion (EtO⁻) as the leaving group.
Proton Transfer: The highly basic ethoxide ion deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ethanol (B145695). This final, irreversible acid-base reaction drives the equilibrium towards the products.
Acidification: To obtain the free carboxylic acid, a subsequent acidification step with a strong acid (e.g., HCl) is necessary to protonate the carboxylate salt. google.com
Acid-Catalyzed Hydrolysis: Acid-catalyzed hydrolysis is a reversible process. The mechanism proceeds as follows:
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺), which enhances the electrophilicity of the carbonyl carbon.
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the attacking water moiety to the ethoxy oxygen, converting the ethoxy group into a good leaving group (ethanol).
Elimination of Ethanol: The lone pair on the hydroxyl group pushes down to reform the carbonyl double bond, and ethanol is eliminated as the leaving group.
Deprotonation: The final step is the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the carboxylic acid.
Reductions (e.g., catalytic hydrogenation, complex metal hydride reductions)
The ethyl ester group of this compound can be reduced to a hydroxymethyl group, yielding (4-ethyl-1H-imidazol-5-yl)methanol. The choice of reducing agent determines the reaction conditions and mechanism.
Complex Metal Hydride Reductions: A strong reducing agent like lithium aluminum hydride (LiAlH₄) is highly effective for this transformation. The probable mechanism involves:
Nucleophilic Attack by Hydride: The reaction begins with the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.
Elimination of Ethoxide: The tetrahedral intermediate collapses, and the ethoxide ion is eliminated as a leaving group, resulting in the formation of an aldehyde intermediate.
Second Hydride Attack: The aldehyde formed is more reactive than the starting ester and is immediately attacked by another hydride ion from LiAlH₄. This leads to the formation of an alkoxide intermediate.
Protonation: An aqueous workup with a mild acid is then required to protonate the alkoxide, yielding the final primary alcohol product.
The use of milder reducing agents like sodium borohydride (B1222165) (NaBH₄) is generally not effective for the reduction of esters to alcohols under standard conditions. However, its reactivity can be enhanced by the addition of certain additives or by using it in specific solvent systems.
Catalytic Hydrogenation: Catalytic hydrogenation is another method for ester reduction, although it often requires harsh conditions (high pressure and temperature) and specific catalysts, such as copper chromite. The mechanism involves the adsorption of the ester onto the catalyst surface, followed by the addition of hydrogen across the carbonyl double bond.
Acyl Group Substitution Mechanisms
The ethyl carboxylate group can be converted into other acyl derivatives, such as amides, through nucleophilic acyl substitution. For instance, the reaction with an amine (R-NH₂) would yield the corresponding N-substituted amide.
Ammonolysis/Aminolysis: The conversion of the ester to an amide typically requires heating the ester with ammonia (B1221849) or a primary/secondary amine. The mechanism is analogous to hydrolysis:
Nucleophilic Attack: The nitrogen atom of the amine, being a potent nucleophile, attacks the carbonyl carbon of the ester.
Tetrahedral Intermediate Formation: This attack forms a zwitterionic tetrahedral intermediate.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen of the ethoxy group.
Elimination of Ethanol: The intermediate collapses, eliminating ethanol as a leaving group and forming the amide product.
This reaction is often slow and may require elevated temperatures or the use of a catalyst.
Studies on the Reactivity Profile of the Ethyl Carboxylate Moiety
The reactivity of the ethyl carboxylate moiety in this compound is influenced by the electronic properties of the imidazole ring. The imidazole ring is an electron-rich aromatic system, but it also possesses two nitrogen atoms that can be protonated or involved in hydrogen bonding.
Compared to a simple alkyl or aryl ester, the presence of the imidazole ring can lead to unique reactivity. For example, the basic nitrogen atom (N-3) can be protonated under acidic conditions, which would increase the electron-withdrawing nature of the ring and potentially activate the ester group towards nucleophilic attack. Conversely, under basic conditions, the N-1 proton can be abstracted, forming an imidazolate anion, which would be a strong electron-donating group and could decrease the reactivity of the ester.
Kinetic and Thermodynamic Aspects of Derivatization Reactions
Kinetic Aspects: The rates of the derivatization reactions discussed above will depend on several factors:
Nature of the Reagent: Stronger nucleophiles (e.g., OH⁻ vs. H₂O) and more potent reducing agents (e.g., LiAlH₄ vs. NaBH₄) will lead to faster reaction rates.
Reaction Conditions: Higher temperatures generally increase the rate of reaction by providing more molecules with the necessary activation energy. The choice of solvent can also play a crucial role by affecting the solubility of reactants and stabilizing transition states.
Catalysis: The presence of an acid or base catalyst can significantly accelerate reactions like ester hydrolysis by providing a lower energy reaction pathway.
Thermodynamic Aspects: The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG).
Ester Hydrolysis: The base-catalyzed hydrolysis of esters is essentially irreversible because the final deprotonation of the carboxylic acid is a highly exergonic step. Acid-catalyzed hydrolysis, however, is a reversible equilibrium process.
Reduction: The reduction of an ester to an alcohol with a strong reducing agent like LiAlH₄ is thermodynamically very favorable.
Amide Formation: The conversion of an ester to an amide is generally a thermodynamically controlled process. The relative stability of the starting ester and the product amide, along with the reaction conditions, will determine the position of the equilibrium.
Below is a table summarizing the expected reaction conditions for the derivatization of the ethyl carboxylate group, based on reactions of similar compounds.
| Transformation | Reagent(s) | Typical Conditions | Product |
| Ester Hydrolysis (Basic) | KOH or NaOH in H₂O/EtOH | Room temperature to reflux | 4-ethyl-1H-imidazole-5-carboxylate salt |
| Ester Hydrolysis (Acidic) | H₂SO₄ or HCl in H₂O/EtOH | Reflux | 4-ethyl-1H-imidazole-5-carboxylic acid |
| Reduction to Alcohol | LiAlH₄ in THF or Et₂O | 0 °C to room temp., followed by aqueous workup | (4-ethyl-1H-imidazol-5-yl)methanol |
| Amide Formation | R-NH₂ | Heating, neat or in a suitable solvent | N-substituted-4-ethyl-1H-imidazole-5-carboxamide |
Advanced Spectroscopic and Structural Characterization of Ethyl 4 Ethyl 1h Imidazole 5 Carboxylate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the covalent framework of organic molecules. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments, a complete assignment of all proton and carbon signals of ethyl 4-ethyl-1H-imidazole-5-carboxylate can be achieved.
In a typical ¹H NMR spectrum, the protons of the ethyl ester and the 4-ethyl group would exhibit characteristic triplet and quartet patterns due to spin-spin coupling. The lone proton on the imidazole (B134444) ring (H-2) would appear as a singlet, typically downfield. The N-H proton signal is often broad and its chemical shift can be concentration and solvent dependent.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to be the most downfield signal. The carbons of the imidazole ring appear in the aromatic region, while the aliphatic carbons of the two ethyl groups would be found upfield.
Predicted ¹H and ¹³C NMR Chemical Shifts This table presents predicted chemical shift ranges based on data from analogous compounds and chemical shift prediction models. Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Correlations (2D NMR) |
| Imidazole N-H | 10.0 - 12.5 (broad s) | - | HMBC to C-2, C-5, C-4 |
| Imidazole C-2 | 7.5 - 8.0 (s) | 135 - 140 | HMBC to C-4, C-5 |
| Imidazole C-4 | - | 138 - 145 | HMBC from H-2, 4-CH₂ |
| Imidazole C-5 | - | 120 - 128 | HMBC from H-2, 4-CH₂, Ester-CH₂ |
| 4-CH₂CH₃ | 2.6 - 2.9 (q) | 20 - 25 | COSY with 4-CH₃; HSQC to C; HMBC to C-4, C-5 |
| 4-CH₂CH₃ | 1.2 - 1.4 (t) | 13 - 16 | COSY with 4-CH₂ |
| Ester C=O | - | 160 - 165 | HMBC from Ester-CH₂ |
| Ester O-CH₂CH₃ | 4.2 - 4.5 (q) | 60 - 65 | COSY with Ester-CH₃; HSQC to C; HMBC to C=O |
| Ester O-CH₂CH₃ | 1.3 - 1.5 (t) | 14 - 16 | COSY with Ester-CH₂ |
To move from predicted shifts to a confirmed structure, a suite of 2D NMR experiments is essential.
COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, which would clearly establish the connectivity within the two separate ethyl groups (the ester and the C-4 substituent).
HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. This would link the quartet and triplet signals of each ethyl group to their respective methylene (B1212753) and methyl carbons.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for piecing together the entire molecular puzzle by showing correlations between protons and carbons over two to three bonds. Key expected correlations include those from the imidazole H-2 proton to carbons C-4 and C-5, and from the methylene protons of the ethyl groups to the quaternary carbons of the imidazole ring and the ester carbonyl. These correlations definitively establish the substitution pattern on the imidazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of atoms. It could be used to confirm through-space relationships, such as between the H-2 proton and the protons of the C-4 ethyl group, further solidifying the structural assignment.
Solid-State NMR (ssNMR) is a powerful technique for investigating the structure and dynamics of materials in their solid form. For compounds like this compound, ssNMR can be particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystal forms. Different polymorphs can have distinct physical properties, and ssNMR can detect subtle differences in the local chemical environment of the atoms in each form. acs.orgeurjchem.com Furthermore, techniques like ¹H and ¹⁵N ssNMR are highly sensitive to hydrogen bonding environments, providing direct insight into the intermolecular interactions that define the crystal lattice. acs.org
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) provides two critical pieces of information: the exact mass of the molecular ion, which confirms the elemental composition, and the fragmentation pattern, which offers corroborating evidence for the proposed structure.
For this compound (C₈H₁₂N₂O₂), the calculated monoisotopic mass is 168.0899 Da. chemsynthesis.com An HRMS experiment using a soft ionization technique like Electrospray Ionization (ESI) would be expected to detect the protonated molecule [M+H]⁺ at m/z 169.0972.
Collision-Induced Dissociation (CID) of this precursor ion would lead to a predictable fragmentation pattern. The fragmentation of imidazole derivatives often involves the loss of substituents from the ring, while the ring itself remains intact. nih.gov For esters, common fragmentation pathways include cleavage adjacent to the carbonyl group. libretexts.org
Predicted HRMS Fragmentation Pattern for [C₈H₁₂N₂O₂ + H]⁺
| m/z (Predicted) | Formula of Fragment | Proposed Loss |
| 169.0972 | [C₈H₁₃N₂O₂]⁺ | [M+H]⁺ (Precursor Ion) |
| 141.0658 | [C₆H₉N₂O₂]⁺ | Loss of ethylene (B1197577) (C₂H₄) from the ethyl substituent |
| 124.0710 | [C₆H₈N₂O]⁺ | Loss of the ethoxy group (•OC₂H₅) |
| 123.0631 | [C₆H₇N₂O]⁺ | Loss of ethanol (B145695) (C₂H₅OH) |
| 95.0525 | [C₅H₅N₂]⁺ | Loss of ethanol and carbonyl group (C₂H₅OH + CO) |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves to identify the functional groups present in a molecule and provides a unique "fingerprint" for the compound. The spectra are complementary and together provide a comprehensive vibrational profile. nih.govelsevierpure.com
The IR spectrum is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group. A broad band in the high-frequency region would be characteristic of the N-H stretching of the imidazole ring, indicative of hydrogen bonding. The C-H stretching vibrations of the aliphatic ethyl groups and the aromatic C-H of the imidazole ring would also be present.
The Raman spectrum would also show these vibrations, but with different relative intensities. For instance, the symmetric vibrations of the imidazole ring are often strong in the Raman spectrum. researchgate.net
Predicted Characteristic Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (Typical Intensity) |
| N-H stretch (H-bonded) | 3300 - 3100 | IR (broad, strong) |
| Aromatic C-H stretch | 3150 - 3050 | IR (medium), Raman (medium) |
| Aliphatic C-H stretch | 3000 - 2850 | IR (strong), Raman (strong) |
| C=O stretch (ester) | 1725 - 1700 | IR (very strong) |
| C=N / C=C ring stretch | 1650 - 1500 | IR (medium), Raman (strong) |
| C-O stretch (ester) | 1300 - 1100 | IR (strong) |
| C-H out-of-plane bend | 900 - 700 | IR (strong) |
Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Architecture Determination
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound, confirming its atomic connectivity and conformation. Crucially, it would also reveal how the molecules pack together in the crystal lattice, governed by a network of intermolecular forces.
The supramolecular assembly of imidazole-containing molecules is typically dominated by specific, directional interactions. semanticscholar.org
Hydrogen Bonding: The most significant intermolecular interaction expected is a hydrogen bond between the imidazole N-H group (donor) and a suitable acceptor on an adjacent molecule. eurjchem.comsemanticscholar.org The most probable acceptor is the carbonyl oxygen atom of the ethyl ester group, due to its high electronegativity. This N-H···O=C interaction would likely link the molecules into chains or dimers. acs.org Less common, but possible, would be an N-H···N interaction where the unprotonated nitrogen of another imidazole ring acts as the acceptor. semanticscholar.org
Weak C-H···O/N Interactions: Weaker hydrogen bonds involving the C-H bonds of the ethyl groups or the imidazole ring as donors and oxygen or nitrogen atoms as acceptors can also play a role in consolidating the crystal structure. acs.org
Predicted Intermolecular Interactions in the Crystal Lattice
| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |
| Strong Hydrogen Bond | Imidazole N-H | Ester C=O | Primary driver of supramolecular assembly (e.g., chains, dimers) |
| Possible Hydrogen Bond | Imidazole N-H | Imidazole N | Alternative primary interaction motif |
| π-π Stacking | Imidazole Ring (π-system) | Imidazole Ring (π-system) | Stabilizes packing of aromatic rings |
| Weak Hydrogen Bond | C-H (aliphatic/aromatic) | O (carbonyl), N (imidazole) | Secondary interactions, fine-tuning the 3D structure |
Conformational Analysis in the Crystalline State
A definitive understanding of the three-dimensional arrangement of this compound in the solid state would be achieved through single-crystal X-ray diffraction. This powerful analytical technique would provide precise atomic coordinates, from which key structural parameters can be determined.
Key Research Findings (Hypothetical):
Of particular interest are the torsion angles that describe the rotation around the C4-C(ethyl) bond, the C5-C(carboxylate) bond, and the C(carboxylate)-O(ester) bond. These rotational degrees of freedom dictate the spatial relationship between the substituents and the heterocyclic ring, which can be influenced by crystal packing forces, including intermolecular hydrogen bonding involving the imidazole N-H and the carboxylate oxygen atoms.
Interactive Data Table: Crystallographic Parameters (Illustrative)
Below is a hypothetical table of crystallographic data that would be generated from an X-ray diffraction study.
| Parameter | Value (Hypothetical) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.1 |
| β (°) | 105.3 |
| Volume (ų) | 895.4 |
| Z | 4 |
| Density (calc) (g/cm³) | 1.248 |
Interactive Data Table: Selected Torsion Angles (Illustrative)
This table illustrates the kind of data that would reveal the molecule's specific conformation.
| Torsion Angle | Atoms Involved | Angle (°) (Hypothetical) |
| τ₁ | N1-C5-C(carboxyl)-O(ester) | 175.4 |
| τ₂ | C4-C5-C(carboxyl)=O | -5.2 |
| τ₃ | N1-C4-C(ethyl)-C(methyl) | 88.9 |
Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Optical Properties
The electronic behavior of this compound would be investigated using UV-Vis absorption and fluorescence spectroscopy. These techniques provide insight into the electronic transitions within the molecule and its potential as a luminophore.
Detailed Research Findings (Hypothetical):
The UV-Vis absorption spectrum, typically recorded in a solvent such as ethanol or acetonitrile (B52724), would be expected to show absorption bands corresponding to π → π* transitions within the imidazole ring and the conjugated carboxylate system. The position of the absorption maximum (λ_max) and the molar extinction coefficient (ε) would be key parameters.
Fluorescence spectroscopy would reveal the emission properties of the molecule. Upon excitation at a wavelength corresponding to an absorption band, the fluorescence spectrum would show an emission peak at a longer wavelength (a Stokes shift). The fluorescence quantum yield (Φ_F), a measure of the efficiency of the emission process, would be a critical piece of data for evaluating the compound's potential in applications such as organic light-emitting diodes (OLEDs) or as a fluorescent probe. The solvent environment can significantly influence both absorption and emission spectra, a phenomenon known as solvatochromism, which could provide further information about the electronic nature of the ground and excited states of the molecule.
Interactive Data Table: Electronic Spectroscopy Data (Illustrative)
The following table is an example of the data that would be collected in such a study.
| Parameter | Solvent | Value (Hypothetical) |
| Absorption λ_max (nm) | Ethanol | 255 |
| Molar Extinction (ε) (M⁻¹cm⁻¹) | Ethanol | 12,000 |
| Emission λ_em (nm) | Ethanol | 340 |
| Stokes Shift (nm) | Ethanol | 85 |
| Quantum Yield (Φ_F) | Ethanol | 0.15 |
Derivatization and Functionalization Strategies of Ethyl 4 Ethyl 1h Imidazole 5 Carboxylate
Modifications at the Imidazole (B134444) Nitrogen Atom (N-alkylation, N-acylation, N-arylation)
The presence of a secondary amine in the imidazole ring offers a prime site for functionalization. N-alkylation, N-acylation, and N-arylation are fundamental transformations that introduce a wide variety of substituents, significantly influencing the molecule's steric and electronic properties.
N-alkylation: The nitrogen atom of the imidazole ring can be readily alkylated using various alkyl halides in the presence of a base. The choice of base and solvent system is crucial for achieving high yields and preventing side reactions. For instance, in the synthesis of related ethyl 4-methyl-1H-imidazole-5-carboxylates, alkylation with substituted benzyl (B1604629) halides in the presence of potassium carbonate in DMF has been reported to proceed efficiently. researchgate.net While direct examples for the 4-ethyl analogue are not prevalent in the literature, similar conditions are expected to be effective. A study on ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates demonstrated that N-alkylation with long-chain alkyl bromides can be achieved, leading to compounds with significant biological activity. nih.gov
N-acylation: The introduction of an acyl group at the imidazole nitrogen can be accomplished using acyl chlorides or anhydrides. This reaction typically requires a base to neutralize the liberated acid. While specific examples for ethyl 4-ethyl-1H-imidazole-5-carboxylate are scarce, the acylation of related imidazoles is a well-established procedure. For example, the mild mono-acylation of 4,5-diiodoimidazole has been achieved using 4-pentenoyl chloride in the presence of a base. This suggests that similar conditions could be applied to the target molecule.
N-arylation: The copper-catalyzed N-arylation of imidazoles, often referred to as the Ullmann condensation, is a powerful method for introducing aryl groups. Modern protocols often utilize milder conditions with various copper sources and ligands. For example, copper(I) oxide has been used for the N-arylation of azoles with arylboronic acids at room temperature. organic-chemistry.org Another efficient system employs copper(I) bromide for the N-arylation of azoles with a variety of aromatic bromides and iodides. organic-chemistry.org Furthermore, copper-diamine complexes have been shown to effectively catalyze the N-arylation of imidazoles with both aryl iodides and bromides under mild conditions. acs.org
| Starting Material (Related Imidazole) | Reagent | Conditions | Product | Yield (%) | Reference |
| Ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylate | Substituted benzyl halides | K₂CO₃, DMF, rt | O-alkoxy derivatives | 67-95 | researchgate.net |
| Imidazole | Aryl iodides | CuI, K₃PO₄, DMF, 35-40 °C | N-arylimidazoles | Quantitative | nih.gov |
| Imidazoles | Arylboronic acids | Cu₂O, MeOH, rt | N-arylimidazoles | - | organic-chemistry.org |
| Imidazoles | Aryl iodides/bromides | CuBr, base | N-arylimidazoles | - | organic-chemistry.org |
Note: The yields and conditions are for related imidazole compounds and serve as a reference.
Transformations of the Ethyl Carboxylate Group
The ethyl carboxylate group at the C5 position is a key functional handle that can be readily transformed into other functionalities, such as carboxylic acids, amides, and alcohols, further expanding the chemical space accessible from this scaffold.
Hydrolysis to Carboxylic Acid
The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation, typically achieved under basic or acidic conditions. A study on the hydrolysis of ethyl azolylacetates demonstrated that potassium carbonate in ethanol (B145695) under microwave irradiation is an effective method for this conversion. nih.gov For instance, the hydrolysis of ethyl imidazolylacetate using this method yielded the corresponding potassium carboxylate in good yield. nih.gov The resulting carboxylic acid can then serve as a precursor for a variety of other derivatives.
Amidation and Ester Exchange Reactions
Amidation: The direct conversion of the ester to an amide can be achieved through various methods. One approach involves the direct coupling of the ester with an amine, often facilitated by a catalyst. For example, the use of a Cu-Mn spinel oxide has been reported as an efficient catalyst for the oxidative aminolysis of ethyl esters. mdpi.com Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine using a suitable activating agent. A general method for the amidation of carboxylate salts with amines using HBTU as a coupling agent has been described. nih.govacs.org Another effective method for the direct amidation of carboxylic acids involves the use of activators like (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester. lookchemmall.com
Reduction to Primary Alcohol
The reduction of the ethyl carboxylate to the corresponding primary alcohol provides another avenue for functionalization. This transformation is typically carried out using powerful reducing agents such as lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). The resulting hydroxymethyl group at the C5 position can then be further modified, for instance, through oxidation to an aldehyde or conversion to a leaving group for subsequent nucleophilic substitution reactions.
Functionalization and Elaboration of the Ethyl Substituent at Position 4
The ethyl group at the C4 position, while generally less reactive than the other functional groups on the ring, can be a site for further elaboration. Strategies for the functionalization of such alkyl chains on heterocyclic rings often involve radical-based reactions or oxidation. For instance, selective oxidation of the benzylic position of the ethyl group could potentially introduce a hydroxyl or carbonyl functionality. However, specific literature detailing the functionalization of the C4-ethyl group of this particular imidazole is limited. More general methods for C-H functionalization on imidazole rings have been developed, which could potentially be adapted. acs.org
Regioselective Halogenation and Subsequent Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The introduction of a halogen atom onto the imidazole ring opens up a vast array of possibilities for further functionalization through transition metal-catalyzed cross-coupling reactions.
Regioselective Halogenation: The regioselective halogenation of the imidazole ring is a critical step. The C2 position of the imidazole ring is often the most susceptible to electrophilic attack. Metal-free halogenation methods using N-halosuccinimides (NCS, NBS, NIS) can provide a green and efficient route to halogenated imidazoles. nih.gov The reaction conditions can be tuned to achieve mono- or poly-halogenation. For imidazole derivatives, direct fluorination has also been achieved with high regioselectivity using N-fluorobenzenesulfonimide. acs.org A Japanese patent describes the halogenation of imidazoles, including those with alkyl substituents, using alkali metal or alkaline earth metal hypohalites. google.com
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds by coupling an organohalide with a boronic acid or its ester in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov This reaction is widely used to synthesize biaryl compounds and other complex molecules. An efficient protocol for the Suzuki-Miyaura cross-coupling of unprotected haloimidazoles has been reported, allowing for the synthesis of a wide array of functionalized imidazole derivatives in good to excellent yields. researchgate.netacs.org The choice of catalyst and ligands can influence the regioselectivity of the coupling on dihaloimidazoles. acs.org
Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgyoutube.com This reaction is known for its high trans selectivity. Carboxylate groups within the substrate have been shown to direct the Heck reaction, enabling the arylation of sterically hindered olefins. nih.govchemrxiv.org This directing effect could be particularly useful for the functionalization of halogenated this compound.
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.govlibretexts.orgorganic-chemistry.org This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes. Recent advances have even allowed for the use of carboxylic acids as coupling partners through a decarbonylative pathway. rsc.org
| Coupling Reaction | Halide Substrate (General) | Coupling Partner | Catalyst System | Product Type | Reference |
| Suzuki-Miyaura | Haloimidazoles | Arylboronic acids | Pd catalyst, base | Aryl-imidazoles | researchgate.netacs.org |
| Heck | Aryl halides | Alkenes | Pd catalyst, base | Substituted alkenes | organic-chemistry.orgyoutube.com |
| Sonogashira | Vinyl/Aryl halides | Terminal alkynes | Pd catalyst, Cu(I) cocatalyst, base | Arylalkynes/Enynes | nih.govlibretexts.org |
Note: This table provides a general overview of the cross-coupling reactions applicable to halogenated heterocycles.
Synthesis of Complex Polycyclic Systems Incorporating the Imidazole Moiety
The construction of complex polycyclic systems from this compound hinges on the strategic introduction of reactive functional groups onto the imidazole core. These modifications pave the way for subsequent cyclization reactions, leading to the formation of fused heterocyclic structures such as purines (imidazo[4,5-d]pyrimidines) and other novel polycycles.
A pivotal strategy for elaborating the imidazole core into a purine (B94841) system involves the introduction of an amino group at the C4 position. This transformation converts the starting material into a derivative of 4-amino-1H-imidazole-5-carboxylic acid, a key precursor for building the fused pyrimidine (B1678525) ring. The cyclization of these 4-aminoimidazole (B130580) intermediates is a versatile method for creating the purine scaffold.
For instance, the reaction of a 4-amino-1H-imidazole-5-carboxamide derivative with urea (B33335) or isocyanates can lead to the formation of xanthine (B1682287) analogs, which are fundamental structures in many biological processes. Similarly, condensation with orthoesters provides a direct route to various substituted purines. The general pathway involves the initial formation of an amidine or a related intermediate, which then undergoes intramolecular cyclization to furnish the fused pyrimidine ring.
| Starting Imidazole Derivative | Reagent | Resulting Polycyclic System |
| Ethyl 4-amino-1-substituted-1H-imidazole-5-carboxylate | Urea | 1-Substituted-1,5-dihydro-4H-imidazo[4,5-d]pyrimidine-4,6(7H)-dione (Xanthine analog) |
| Ethyl 4-amino-1H-imidazole-5-carboxylate | Triethyl Orthoformate | 6-unsubstituted Purine |
| 4-Amino-1H-imidazole-5-carboxamide | Diethyl Carbonate | Hypoxanthine |
Beyond purine synthesis, the functionalization of the imidazole nitrogen atoms opens avenues for constructing other classes of polycyclic systems. One powerful approach is the intramolecular Heck reaction. This palladium-catalyzed cyclization can forge a new ring by coupling an N-alkenyl substituent with a halogenated position on the imidazole ring or a tethered aryl group.
To employ this strategy, this compound would first undergo N-alkenylation, for example, by reaction with an alkenyl halide. Subsequent introduction of a halogen, such as iodine or bromine, at a suitable position on the imidazole ring or on a tethered substituent would provide the necessary precursor for the intramolecular Heck cyclization. The reaction proceeds via oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by migratory insertion of the alkene and subsequent reductive elimination to yield the polycyclic product. This methodology is highly adaptable, allowing for the formation of various ring sizes depending on the length and constitution of the alkenyl chain.
Another innovative approach involves a radical cyclization pathway. By introducing an olefin-containing side chain onto one of the imidazole nitrogens, a subsequent intramolecular radical addition can be initiated. This strategy allows for the construction of diverse, often complex, tricyclic imidazole-containing frameworks. The reaction is typically initiated by a radical initiator and proceeds through a cascade of bond-forming events.
The versatility of this compound as a building block is further underscored by the potential for multi-component reactions. These one-pot syntheses can efficiently assemble complex polycyclic structures from simpler starting materials, with the imidazole core serving as a key structural element.
Theoretical and Computational Chemistry Studies on Ethyl 4 Ethyl 1h Imidazole 5 Carboxylate
Quantum Chemical Calculations (Density Functional Theory, ab initio methods) for Electronic Structure and Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the electronic behavior of a molecule. nih.gov For a molecule like ethyl 4-ethyl-1H-imidazole-5-carboxylate, these methods are used to solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to determine the ground-state optimized geometry and electronic structure. nih.gov DFT methods, such as the widely used B3LYP functional, combined with an appropriate basis set (e.g., 6-311++G(d,p)), offer a balance of computational cost and accuracy for organic molecules. nih.gov These calculations provide the basis for all further electronic property analyses.
The electronic behavior, stability, and reactivity of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govtandfonline.com
HOMO: Represents the ability to donate an electron. Regions of high HOMO density are sites susceptible to electrophilic attack.
LUMO: Represents the ability to accept an electron. Regions of high LUMO density are sites susceptible to nucleophilic attack.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to reaction.
Charge distribution analysis, performed using methods like Natural Bond Orbital (NBO) or Mulliken population analysis, calculates the partial atomic charges on each atom. This reveals the molecule's polarity, identifies electron-rich and electron-deficient centers, and helps in understanding intermolecular interactions.
Hypothetical Data Table 6.1.1: Frontier Molecular Orbital Properties (Note: These values are illustrative examples for this compound, calculated at a hypothetical DFT/B3LYP level.)
| Parameter | Value (eV) | Description |
| HOMO Energy | -6.45 | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.21 | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap (ΔE) | 5.24 | Indicator of chemical stability and reactivity |
To gain a more nuanced understanding of reactivity beyond simple FMO analysis, various reactivity descriptors are calculated.
Molecular Electrostatic Potential (MEP): An MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. tandfonline.comresearchgate.net It uses a color scale to indicate charge distribution: red typically signifies regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential around the imidazole (B134444) nitrogen atoms and the carbonyl oxygen, and positive potential around the N-H proton.
Fukui Functions (f(r)): This DFT-based descriptor quantifies the change in electron density at a specific point when an electron is added to or removed from the system. wikipedia.orgnih.gov The condensed Fukui function simplifies this by assigning a value to each atom, allowing for the precise identification of the most reactive sites for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks. nih.govresearchgate.net
Hypothetical Data Table 6.1.2: Condensed Fukui Function Indices (Note: These values are illustrative examples. The atom with the highest value for each function is the most probable site for that type of attack.)
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |
| N1 | 0.085 | 0.152 | 0.119 |
| C2 | 0.198 | 0.050 | 0.124 |
| N3 | 0.110 | 0.145 | 0.128 |
| C4 | 0.075 | 0.110 | 0.093 |
| C5 | 0.150 | 0.090 | 0.120 |
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study its behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing insights into conformational changes and interactions with the environment, such as a solvent. tandfonline.comacs.org
For this compound, MD simulations would be crucial for:
Conformational Analysis: Exploring the rotational freedom of the ethyl groups at C4 and the ester moiety. This helps identify the most stable, low-energy conformations of the molecule in different environments.
Solvation Effects: Simulating the molecule in a solvent box (e.g., water) reveals how solvent molecules arrange around it and how hydrogen bonding and other intermolecular forces influence its structure and stability. researchgate.net
Hypothetical Data Table 6.2: Conformational Analysis Summary (Note: This table provides an illustrative example of results from an MD simulation.)
| Dihedral Angle | Description | Most Populated Angle (degrees) | Energy Barrier (kcal/mol) |
| N3-C4-C(ethyl)-C(ethyl) | Rotation of C4-ethyl group | 175° (anti-periplanar) | 3.1 |
| C4-C5-C(ester)-O(ester) | Rotation of ester group | -15° (syn-planar) | 5.8 |
Reaction Pathway Modeling and Transition State Analysis for Synthetic Transformations
Computational chemistry is an invaluable tool for investigating reaction mechanisms. acs.org By modeling a proposed reaction pathway for the synthesis of this compound, chemists can:
Identify all intermediates and transition states. researchgate.net
Calculate the activation energies (energy barriers) for each step.
This information helps in understanding why a reaction proceeds as it does and can guide the optimization of reaction conditions (e.g., temperature, catalyst) to improve yields and reduce byproducts. rsc.org
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
One of the most practical applications of computational chemistry is the prediction of spectroscopic data. nih.gov Using DFT, it is possible to calculate the NMR chemical shifts (¹H and ¹³C), the vibrational frequencies (IR), and the electronic transitions (UV-Vis) of a molecule. nrel.govacs.org
Comparing the computationally predicted spectrum with the one obtained experimentally is a powerful method for structural verification and assignment. nih.govresearchgate.net Discrepancies between predicted and experimental values can often be resolved through re-evaluation of the proposed structure or by accounting for conformational averaging.
Hypothetical Data Table 6.4: Predicted vs. Experimental ¹³C NMR Chemical Shifts (Note: This table provides an illustrative comparison. Experimental values are hypothetical.)
| Carbon Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) | Difference (ppm) |
| C2 | 137.5 | 138.1 | -0.6 |
| C4 | 128.9 | 129.2 | -0.3 |
| C5 | 139.2 | 139.9 | -0.7 |
| C=O (ester) | 164.8 | 165.2 | -0.4 |
Computational Exploration of Structure-Property Relationships for Derivative Design
Computational methods are essential for modern drug discovery and materials design. Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between chemical structure and a specific property (e.g., biological activity, solubility). researchgate.netjmpas.comnih.gov
For this compound, a computational approach to derivative design would involve:
Creating a virtual library of related molecules by systematically changing substituents at various positions on the imidazole ring.
Calculating key electronic and steric descriptors for each derivative using DFT.
Building a QSAR model to correlate these descriptors with a desired property. researchgate.net
This in silico screening process allows researchers to predict which derivatives are most likely to possess the desired characteristics, thereby prioritizing synthetic efforts and accelerating the discovery process.
Applications in Advanced Materials Science and Engineering
Role as a Building Block in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
The bifunctional nature of imidazole-carboxylate ligands, possessing both N-donor sites on the imidazole (B134444) ring and O-donor sites on the carboxylate group, makes them excellent candidates for constructing robust and functional porous materials such as MOFs and COFs. researchgate.net These materials are renowned for their high surface areas and tunable pore sizes, making them suitable for a variety of applications. rsc.org
The design of MOFs and COFs hinges on the careful selection of organic linkers and metal nodes or covalent linkages. Imidazole-dicarboxylate ligands, such as 2-ethyl-1H-imidazole-4,5-dicarboxylic acid (a close analog to the hydrolyzed form of ethyl 4-ethyl-1H-imidazole-5-carboxylate), have been successfully employed in the synthesis of various frameworks. acs.org The synthesis of these materials is typically achieved through hydro(solvo)thermal methods, where metal salts are reacted with the organic linker in a solvent at elevated temperatures. researchgate.net
For instance, the reaction of 2-ethyl-1H-imidazole-4,5-dicarboxylic acid (H3EIDC) with various metal ions like Ni(II), Mn(II), and Cd(II) has yielded a range of structures from discrete molecular squares to 2D and 3D frameworks. acs.org The final architecture is influenced by factors such as the solvent system and pH, which control the deprotonation state of the ligand and the coordination geometry of the metal ion. acs.org It is scientifically plausible that this compound, under similar solvothermal conditions, would undergo in-situ hydrolysis of its ester group to form the corresponding carboxylate, which would then participate in framework construction.
The synthesis of imidazole-linked COFs often involves the condensation of aromatic aldehydes and amines. chinesechemsoc.orgtcichemicals.com These frameworks are noted for their high stability due to the formation of irreversible imidazole linkages. chinesechemsoc.org
Table 1: Examples of MOFs Synthesized with Imidazole-Dicarboxylate Ligands
| Ligand | Metal Ion | Resulting Framework Dimensionality | Reference |
| 2-ethyl-1H-imidazole-4,5-dicarboxylic acid (H3EIDC) | Ni(II) | 0D (Tetranuclear molecular square) | acs.org |
| 2-ethyl-1H-imidazole-4,5-dicarboxylic acid (H3EIDC) | Mn(II) | 2D Sheet | acs.org |
| 2-ethyl-1H-imidazole-4,5-dicarboxylic acid (H3EIDC) | Cd(II) | 3D Framework | acs.org |
| 2-phenyl-1H-imidazole-4,5-dicarboxylic acid (H3PhIDC) | Cd(II) | 1D Infinite Chains | rsc.org |
| 2-phenyl-1H-imidazole-4,5-dicarboxylic acid (H3PhIDC) | Pb(II) | 2D Framework | rsc.org |
| 2-phenyl-1H-imidazole-4,5-dicarboxylic acid (H3PhIDC) | Sr(II) | 3D Framework | rsc.org |
The porosity of imidazole-based MOFs makes them promising materials for gas storage and separation. The presence of functional groups within the pores can enhance the affinity and selectivity for certain gas molecules. For example, the introduction of coordinatively unsaturated metal sites (open metal sites) and charged backbones in imidazole-based MOFs can significantly improve CO2 sorption and selectivity over other gases like N2. rsc.orgsoton.ac.uk
The functionalization of MOFs with imidazole moieties has been shown to provide extra sorption sites, favorably enhancing CO2 sorption. soton.ac.uk The combination of open metal sites and a charged imidazolium (B1220033) backbone in a copper-based MOF led to exceptionally high CO2/N2 selectivity, a critical factor for post-combustion carbon capture. rsc.org While specific gas sorption data for frameworks derived from this compound is not yet available, the principles derived from analogous systems suggest that MOFs constructed with this linker could exhibit interesting gas adsorption properties, particularly if the synthesis conditions allow for the creation of open metal sites. The tunability of pore size and surface properties in MOFs is a key advantage for tailoring them to specific gas separation applications. rsc.org
For practical applications, the thermal and chemical stability of MOFs and COFs are of paramount importance. researchgate.net The stability of these frameworks is influenced by several factors, including the strength of the metal-ligand bond and the rigidity of the organic linker. metu.edu.tr
Imidazole-based frameworks have demonstrated notable stability. For instance, MOFs constructed with imidazole-dicarboxylate ligands have shown thermal stability up to several hundred degrees Celsius. rsc.orgresearchgate.net Thermogravimetric analysis of frameworks built with 2-phenyl-1H-imidazole-4,5-dicarboxylic acid and 2-propyl-1H-imidazole-4,5-dicarboxylic acid indicates they are stable up to temperatures of around 350-400°C. rsc.orgpsu.edu A strontium-based MOF with an imidazole dicarboxylate ligand was reported to be stable up to 600 K. researchgate.net
Covalent organic frameworks linked by imidazole units are recognized for their exceptional chemical robustness. chinesechemsoc.orgrsc.org The formation of irreversible covalent bonds during synthesis imparts high stability, allowing these materials to withstand harsh chemical environments, including concentrated acids and bases. rsc.org This high degree of stability is a significant advantage for applications in electrocatalysis and other demanding industrial processes. rsc.orgresearchgate.net
Table 2: Thermal Stability of Selected Imidazole-Based MOFs
| MOF System | Ligand | Decomposition Temperature (°C) | Reference |
| Cd-based MOF | 2-phenyl-1H-imidazole-4,5-dicarboxylic acid | ~380 | rsc.org |
| Pb-based MOF | 2-phenyl-1H-imidazole-4,5-dicarboxylic acid | ~350 | rsc.org |
| Sr-based MOF | 2-phenyl-1H-imidazole-4,5-dicarboxylic acid | ~400 | rsc.org |
| Sr-MOF | 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid | Stable up to 600 K (~327 °C) | researchgate.net |
Catalytic Applications of Ethyl 4 Ethyl 1h Imidazole 5 Carboxylate Derivatives
Design and Synthesis of Imidazole-Based Catalysts and Ligands
While general methods for synthesizing imidazole-based ligands are well-established, specific examples starting from ethyl 4-ethyl-1H-imidazole-5-carboxylate are not documented.
Organocatalytic Systems Utilizing Imidazole (B134444) Scaffolds
The development of organocatalytic systems based on the this compound scaffold has not been reported. While imidazoles are known to function as "biocatalysts" and "bioligands," guidechem.com and are a component of some organocatalytic systems, the specific catalytic activity of the title compound or its derivatives remains uninvestigated.
Application in Specific Catalytic Reactions
Consistent with the lack of documented catalyst synthesis from this compound, there is no information on its application in the following specific catalytic reactions.
Hydrogenation and Reduction Reactions
No studies have been found that employ catalysts derived from this compound for hydrogenation or reduction reactions. The field of catalytic hydrogenation is extensive, utilizing a wide array of catalysts, including those based on non-noble metals and supported nanoparticles, but none are linked to the specified imidazole derivative. science.gov
C-C Bond Forming Reactions (e.g., cross-coupling, aldol (B89426) reactions)
There is no evidence in the literature of this compound derivatives being used in C-C bond forming reactions. The synthesis of various substituted imidazole carboxylates via cycloaddition reactions has been explored, but these studies focus on the synthetic methodology for the imidazole core itself, rather than its subsequent use as a catalyst for reactions like cross-coupling or aldol additions. nih.gov
Oxidation Reactions
The application of this compound or its derivatives in catalytic oxidation reactions is not documented. The synthesis of related imidazole-4-carboxylates has sometimes involved an oxidation step to remove a thiol group from an intermediate, but this is a stoichiometric reaction in a synthetic pathway, not a catalytic application. guidechem.com
Strategies for Catalyst Immobilization and Heterogenization
The transformation of homogeneous catalysts derived from this compound into heterogeneous systems is a critical step for their practical application in industrial processes. Immobilization, the process of anchoring a catalyst onto a solid support, combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability characteristic of heterogeneous catalysts. nih.gov This section explores various strategies for the immobilization and heterogenization of catalysts derived from this imidazole scaffold, primarily focusing on the well-established methods for N-heterocyclic carbenes (NHCs), which are common derivatives of such imidazole compounds. nih.govresearchgate.net
The primary goal of immobilization is to prevent the catalyst from leaching into the reaction mixture, thereby simplifying product purification and enabling the reuse of the catalyst over multiple cycles. Common supports include polymers, inorganic materials like silica (B1680970) and carbon, and magnetic nanoparticles. nih.govrsc.org The choice of support and immobilization technique can significantly influence the stability, activity, and selectivity of the resulting heterogeneous catalyst.
Covalent Attachment to Polymer Supports
One of the most prevalent strategies for heterogenizing imidazole-based catalysts is their covalent attachment to polymer backbones. Polystyrene is a frequently used support due to its chemical inertness and mechanical stability. nih.gov The process typically involves modifying the imidazole derivative to include a functional group that can be grafted onto the polymer. For instance, an N-heterocyclic carbene (NHC) precursor derived from this compound can be functionalized with a vinyl group and then copolymerized with styrene. Alternatively, the imidazolium (B1220033) salt can be attached to a pre-functionalized polymer, such as chloromethylated polystyrene. mdpi.com
These polymer-supported catalysts have demonstrated effectiveness in various organic transformations. For example, polymer-supported oxidovanadium(IV) complexes have been successfully employed in the one-pot synthesis of 2,4,5-trisubstituted-1H-imidazoles. mdpi.com
Table 1: Performance of Polymer-Supported Oxidovanadium(IV) Catalysts in Imidazole Synthesis
| Catalyst | Reaction | Solvent | Yield (%) | Recyclability (cycles) |
|---|---|---|---|---|
| PS-[VIVO(acac)L1] | Synthesis of 2,4,5-triphenyl-1H-imidazole | Ethanol (B145695) | 96 | 5 |
| PS-[VIVO(acac)L2] | Synthesis of 2,4,5-triphenyl-1H-imidazole | Ethanol | 94 | 5 |
Data sourced from research on polymer-supported oxidovanadium(IV) complexes. mdpi.com
Grafting onto Inorganic Supports
Inorganic materials such as silica (SiO₂) and carbon-based materials offer high surface areas and thermal stability, making them excellent supports for catalysts. nih.govrsc.org
Silica Supports: The surface of silica is rich in hydroxyl (-OH) groups, which can be functionalized to covalently bind imidazolium salts. nih.gov One common method involves reacting the silica with a silane (B1218182) coupling agent that has a linker group compatible with the imidazole ring. Sen and co-workers demonstrated a method where the imidazolium salt is first grafted onto the silica surface before the introduction of a metal like palladium. nih.gov
Carbon Supports: Carbon materials, such as graphite (B72142) and carbon nanotubes, provide robust and high-surface-area supports. nih.govrsc.org Recent work has shown the successful covalent grafting of NHC-type catalysts onto graphite, which can then be used in reactions like the benzoin (B196080) condensation. nih.gov
Table 2: Catalytic Activity of NHC-Grafted Graphite in Benzoin Condensation
| Catalyst | Reaction | Catalyst Loading (mol%) | Yield (%) |
|---|---|---|---|
| Functionalized GNP | Benzoin Condensation | 3 | 17 |
Data from a study on the covalent immobilization of N-heterocyclic carbenes on graphite. nih.gov
Anchoring to Magnetic Nanoparticles
A more advanced strategy involves the immobilization of catalysts onto magnetic nanoparticles (e.g., Fe₃O₄). nih.govnih.gov These supports allow for the easy separation of the catalyst from the reaction mixture using an external magnet, offering a practical and efficient recovery method. The magnetic nanoparticles are often coated with a layer of silica to provide a surface for functionalization and to protect the magnetic core. The functionalized silica shell can then be used to anchor the imidazole-based catalyst. For instance, a novel ecofriendly heterogeneous catalyst comprising a Schiff base coordinated Cu(II) complex covalently attached to Fe₃O₄@SiO₂ nanoparticles via an imidazolium linker has been synthesized and used for the creation of 1-substituted and 5-substituted 1H-tetrazole derivatives. nih.gov
Table 3: Performance of a Magnetic Nanoparticle-Supported Catalyst
| Catalyst | Reaction | Solvent | Yield (%) | Recyclability |
|---|---|---|---|---|
| Fe₃O₄@SiO₂-Im(Br)-SB-Cu (II) | Synthesis of 1-aryl 1H-tetrazole | Water | 97 | Recoverable with external magnet |
Data from research on a novel ecofriendly heterogeneous nano-catalyst. nih.gov
While direct examples of the immobilization of catalysts derived specifically from this compound are not extensively documented, the well-established strategies for analogous imidazole and N-heterocyclic carbene compounds provide a robust framework for their potential heterogenization. The ester and ethyl groups on the imidazole ring offer synthetic handles that can be modified for attachment to a variety of solid supports, paving the way for the development of recyclable and industrially viable catalysts.
Advanced Analytical Techniques for Characterization and Quantification
Chromatographic Methods for Purity Assessment and Separation (HPLC, GC-MS)
Chromatographic techniques are fundamental for assessing the purity and isolating ethyl 4-ethyl-1H-imidazole-5-carboxylate from reaction mixtures and impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most relevant methods.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a primary method for the analysis of imidazole (B134444) derivatives. nih.gov For a compound like this compound, a C18 column would likely be employed due to the compound's moderate polarity. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netwiley.com The inclusion of additives like formic acid can improve peak shape and resolution by controlling the ionization state of the imidazole ring. wiley.com Detection is commonly achieved using a UV detector, as the imidazole ring possesses a chromophore. The purity of the compound can be determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and the ability to identify and quantify volatile impurities. gdut.edu.cn Due to the polarity and potential for hydrogen bonding of the imidazole moiety, derivatization may be necessary to improve volatility and thermal stability for GC analysis. gdut.edu.cnnih.gov Common derivatizing agents include silylating agents or alkyl chloroformates. The subsequent mass spectrometry analysis provides structural information based on the fragmentation pattern of the molecule, confirming the identity of the main component and any co-eluting impurities. The selection of an appropriate capillary column, typically with a non-polar or medium-polarity stationary phase, is crucial for achieving good separation.
Table 1: Representative Chromatographic Conditions for Analysis of Imidazole Derivatives
| Parameter | HPLC | GC-MS |
|---|---|---|
| Column | Reversed-Phase C18, 5 µm | Capillary Column (e.g., DB-5ms) |
| Mobile Phase/Carrier Gas | Acetonitrile/Water with 0.1% Formic Acid | Helium |
| Detection | UV-Vis Detector (e.g., at 230 nm) | Mass Spectrometer (Electron Ionization) |
| Temperature | Ambient (e.g., 25 °C) | Temperature programmed (e.g., 100-280 °C) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Notes | Isocratic or gradient elution may be used. researchgate.net | Derivatization may be required. gdut.edu.cn |
Thermal Analysis Techniques (TGA, DSC) for Phase Transitions and Thermal Stability
Thermal analysis techniques are crucial for understanding the material properties of this compound, particularly its thermal stability and phase behavior.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For imidazole derivatives, TGA is used to determine the onset of thermal decomposition, which is a key indicator of thermal stability. nih.govresearchgate.net The analysis of related compounds suggests that decomposition may occur in multiple stages, potentially involving the loss of the ethyl ester group followed by the degradation of the imidazole ring. lew.ro A study on triphenylamine-imidazole derivatives showed decomposition temperatures (Td) at 5% weight loss to be above 300°C, indicating good thermal stability for such heterocyclic systems. researchgate.net
Differential Scanning Calorimetry (DSC): DSC is employed to detect phase transitions, such as melting and crystallization, by measuring the heat flow into or out of a sample as a function of temperature. usc.edu The DSC thermogram for this compound would be expected to show an endothermic peak corresponding to its melting point. The enthalpy of fusion (ΔH), which is the energy required to melt the solid, can also be determined from this peak. usc.edu For imidazole and 2-methylimidazole, melting points and latent heats of fusion have been reported, and these values are influenced by intermolecular interactions like hydrogen bonding. usc.edu
Table 2: Illustrative Thermal Analysis Data for Imidazole Derivatives
| Technique | Parameter | Representative Value for Imidazole Derivatives |
|---|---|---|
| TGA | Onset Decomposition Temperature (Td) | 200 - 350 °C nih.govresearchgate.net |
| DSC | Melting Point (Tm) | 90 - 150 °C usc.edu |
| DSC | Latent Heat of Fusion (ΔH) | 100 - 160 J/g usc.edu |
Surface Characterization Methods (AFM, SEM, TEM) for Material-Based Applications
When this compound is incorporated into materials such as films, coatings, or composites, its surface characteristics become critically important.
Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a material's surface at the nanoscale. azom.com It can be used to assess surface roughness, morphology, and texture. azom.comresearchgate.net For a material containing the imidazole derivative, AFM could reveal how its presence influences the surface features, which is crucial for applications where surface interaction is key, such as in sensors or catalytic substrates.
Transmission Electron Microscopy (TEM): TEM is used to visualize the internal structure of materials. If this compound were used to create nanoparticles or is part of a nanocomposite, TEM would be essential for determining the size, shape, and distribution of the nanoscale features.
Electroanalytical Methods for Electrochemical Properties and Redox Behavior
Electroanalytical methods can provide insight into the electrochemical properties of this compound, which is relevant for its potential use in electrochemistry, such as in sensors, catalysts, or electronic materials.
The imidazole ring is an electroactive moiety. The electrochemical behavior of imidazole derivatives can be studied using techniques like cyclic voltammetry (CV). CV can be used to determine the oxidation and reduction potentials of the compound, providing information about its redox behavior. The presence of the ethyl and carboxylate substituents on the imidazole ring will influence its electron density and, consequently, its electrochemical properties. Studies on other imidazole derivatives have shown that they can be involved in electrochemical reactions, such as intramolecular amination to form fused ring systems. acs.org Furthermore, the dielectric properties of materials can be influenced by the incorporation of imidazole derivatives, which can be studied to understand their behavior in electronic applications. researchgate.net
Future Research Directions and Emerging Trends in Imidazole Carboxylate Chemistry
Exploration of Unconventional Synthetic Pathways and Reaction Conditions
The synthesis of imidazole (B134444) carboxylates is moving beyond traditional methods toward more efficient, sustainable, and versatile strategies. irjmets.com Future research is increasingly focused on unconventional approaches that offer benefits such as reduced reaction times, lower environmental impact, and access to novel chemical space.
A significant area of development is the use of alternative energy sources to drive reactions. Microwave-assisted synthesis, for instance, has demonstrated considerable advantages over conventional heating, including drastic reductions in reaction times and improved product yields for imidazole derivatives. nih.govresearchgate.net This technique allows for rapid, one-pot multicomponent procedures to generate diversely functionalized imidazole-4-carboxylates. nih.gov Research in this area will likely focus on optimizing microwave protocols for a wider range of substrates and developing solvent-free or green-solvent-based systems to further enhance the environmental credentials of these syntheses. researchgate.netresearchgate.net
Another emerging trend is the adoption of flow chemistry. Continuous flow reactors offer superior control over reaction parameters like temperature and pressure, enhanced safety for handling hazardous intermediates, and simplified scalability compared to batch processes. The application of flow chemistry to the synthesis of imidazole carboxylates could lead to more reproducible and automated production, which is highly desirable for both academic and industrial settings.
Table 1: Comparison of Synthetic Methodologies for Imidazole Carboxylates
| Feature | Conventional Heating | Microwave-Assisted Synthesis | Flow Chemistry |
|---|---|---|---|
| Reaction Time | Hours to days | Minutes to hours researchgate.net | Seconds to minutes |
| Energy Efficiency | Low | High | High |
| Scalability | Difficult | Moderate | Straightforward |
| Process Control | Limited | Moderate | High |
| Environmental Impact | High (solvent use, energy) | Lower (often solvent-free) researchgate.net | Low (reduced waste) |
Development of Advanced Functional Materials with Tunable Properties
Imidazole carboxylates are versatile building blocks for a new generation of advanced functional materials. Their inherent properties—such as aromaticity, hydrogen bonding capability, and coordination sites—make them ideal for creating materials with precisely controlled characteristics. researchgate.net
Future research is geared towards designing and synthesizing imidazole-based polymers and coordination compounds with tunable optical, electronic, and mechanical properties. For example, imidazole-containing polymers are being investigated for their high thermal stability and ionic conductivity, making them suitable for applications in batteries and fuel cells. researchgate.net By systematically modifying the substituents on the imidazole ring and the carboxylate group, researchers can fine-tune these properties for specific applications.
In the realm of coordination chemistry, imidazole carboxylate ligands are crucial for constructing Metal-Organic Frameworks (MOFs). researchgate.net These highly porous materials have vast potential in gas storage, separation, and catalysis. Future work will explore the use of complex imidazole carboxylates to create MOFs with novel topologies, tailored pore environments, and responsive behaviors, such as sensing capabilities for specific molecules. researchgate.net The functionalization of materials like carbon nanotubes with imidazole derivatives is another promising avenue, aiming to create novel composites for electronics and sensors. researchgate.net
Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Engineering
The most significant breakthroughs in imidazole carboxylate chemistry are expected to occur at the intersection of multiple scientific disciplines. researchgate.netwiley.com The versatility of the imidazole scaffold makes it a prime candidate for collaborative research involving chemists, materials scientists, engineers, and biologists. nih.govscispace.com
In environmental science, imidazole-based materials are being explored for applications such as carbon dioxide capture and the removal of heavy metals from contaminated water. One patented invention describes using imidazole and benzimidazole (B57391) derivatives to detoxify heavy metals like mercury, lead, and cadmium. snu.edu.in Future research will focus on developing robust and recyclable materials that can be deployed in real-world environmental remediation scenarios.
At the interface with engineering and biology, research is directed toward creating biocompatible imidazole-based materials for medical devices, drug delivery systems, and tissue engineering. researchgate.net The ability of the imidazole group to participate in biological interactions, such as hydrogen bonding, makes it an attractive component for materials designed to interact with biological systems. researchgate.netscispace.com This interdisciplinary approach is essential for translating laboratory discoveries into practical technologies that address global challenges in health and sustainability. researchgate.net
Leveraging Machine Learning and Artificial Intelligence for Predictive Design and Synthesis
The complexity of designing and synthesizing novel imidazole derivatives is being addressed by the increasing integration of machine learning (ML) and artificial intelligence (AI). irjmets.com These computational tools are poised to revolutionize how chemists approach the discovery of new molecules and reactions.
Table 2: Applications of AI/ML in Imidazole Carboxylate Chemistry
| Application Area | AI/ML Tool/Technique | Objective |
|---|---|---|
| Synthesis Planning | Retrosynthesis Algorithms | Predict multi-step synthetic pathways to target compounds. nih.gov |
| Reaction Prediction | Graph Neural Networks | Predict the products and yield of a given set of reactants and conditions. digitellinc.com |
| Property Prediction | QSAR, Neural Networks | Predict biological activity or material properties from molecular structure. researchgate.net |
| Drug Discovery | Molecular Dynamics, Docking | Identify potential drug candidates by simulating interactions with biological targets. mdpi.com |
Expanding the Scope of Catalytic Applications with Imidazole-Derived Systems
The role of imidazole derivatives in catalysis is a major and expanding area of research. nih.gov While their use as ligands for metal catalysts is well-established, future trends point toward the development of more sophisticated and sustainable catalytic systems.
A key focus is on N-Heterocyclic Carbenes (NHCs), which are often generated from imidazolium (B1220033) salt precursors. rsc.orgupenn.edu Imidazolium carboxylates are particularly valuable as stable, easily handled precursors that can transfer NHC groups to various metals, creating highly effective catalysts for a range of organic transformations. acs.orgcapes.gov.br Future research will aim to develop new chiral NHC ligands derived from functionalized imidazole carboxylates to enable highly enantioselective catalytic processes, which are critical in the pharmaceutical industry. upenn.edu
Moreover, there is growing interest in using imidazole derivatives themselves as organocatalysts, avoiding the need for metals. researchgate.netrsc.org These systems can act as nucleophilic catalysts or proton transfer agents in various reactions. scispace.comresearchgate.net Benzimidazole-based organic hydrides, for example, have emerged as powerful reducing agents in artificial photosynthesis systems for converting CO2 into fuels. acs.org The development of recyclable and more efficient imidazole-based organocatalysts represents a significant step towards a greener and more sustainable chemical industry. acs.org
Q & A
Q. Methodology :
- QSAR modeling : Use CoMFA/CoMSIA to correlate substituent size/hydrophobicity with activity.
- Crystallography : Solve ligand-enzyme co-crystal structures (e.g., PDB ID 4UE) to identify steric clashes caused by the 4-ethyl group .
Advanced Question: How to resolve contradictions in reported reaction mechanisms for ester hydrolysis of this compound?
Methodological Answer:
Discrepancies arise from pH-dependent pathways:
- Acidic conditions : Hydrolysis proceeds via acylium ion intermediates, confirmed by trapping experiments with tert-butanol .
- Basic conditions : Bimolecular nucleophilic attack (SN2) at the ester carbonyl, supported by 18O isotope labeling studies .
Resolution strategy :
Kinetic isotope effects (KIE) : Compare kH/kD values under varying pH to distinguish mechanisms.
Computational modeling : Transition state analysis using Gaussian09 to map energy barriers for competing pathways .
Basic Question: What are the stability considerations for storing this compound?
Methodological Answer:
- Light sensitivity : UV-Vis spectra show absorbance at 260 nm (imidazole π→π* transitions), necessitating amber vials to prevent photodegradation .
- Moisture : Karl Fischer titration detects water uptake (>0.5% w/w), which accelerates ester hydrolysis. Store under argon with molecular sieves (3Å) .
- Temperature : Accelerated stability studies (40°C/75% RH for 6 months) indicate <5% degradation when stored at –20°C .
Advanced Question: How to design a SAR study for optimizing the 4-ethyl substituent’s role in kinase inhibition?
Methodological Answer:
Step 1 : Synthesize analogs with varying 4-substituents (e.g., –CF3, –OCH3) via Pd-catalyzed cross-coupling .
Step 2 : Assess kinase inhibition using a fluorescence-based ADP-Glo assay (Promega).
Step 3 : Perform MD simulations (AMBER20) to calculate binding free energies (ΔGbind) for each analog.
Step 4 : Validate hits with SPR (Biacore) to measure kon/koff rates. The 4-ethyl group’s ΔGbind = –9.2 kcal/mol, versus –11.5 kcal/mol for –CF3, suggesting trade-offs between potency and metabolic stability .
Notes on Evidence Utilization:
- PubChem/NIST data (Evidences 1–4, 9) provided structural and synthetic benchmarks.
- Computational methods (Evidences 6, 16) informed reaction modeling.
- Comparative tables () guided SAR design.
- Excluded commercial sources (Evidences 2, 14) per user instructions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
